molecular formula C11H13NO3 B12880768 5-(4-Methoxybenzyl)oxazolidin-2-one CAS No. 62826-02-2

5-(4-Methoxybenzyl)oxazolidin-2-one

Cat. No.: B12880768
CAS No.: 62826-02-2
M. Wt: 207.23 g/mol
InChI Key: LSWVMTFWZXZMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxybenzyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are a group of synthetic antibiotics that have been developed for their unique mechanism of action and effectiveness against multidrug-resistant Gram-positive bacteria. The structure of this compound includes an oxazolidin-2-one ring substituted with a 4-methoxybenzyl group, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidin-2-one ring. The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazolidinones .

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxybenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and synthetic utility. Its 4-methoxybenzyl group differentiates it from other oxazolidinones and may influence its biological activity and chemical reactivity .

Properties

CAS No.

62826-02-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)6-10-7-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13)

InChI Key

LSWVMTFWZXZMLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CNC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.